BenchChemオンラインストアへようこそ!

(5-Fluorochroman-4-yl)methanamine hydrochloride

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Procure (5-Fluorochroman-4-yl)methanamine hydrochloride (CAS 2490698-49-0) to guarantee the 5-fluoro-4-methanamine configuration critical for 5-HT1A receptor SAR. Unlike non-fluorinated or 6-CF3 analogs, this specific scaffold demonstrates enhanced binding affinity. The HCl salt ensures reproducible solubility and handling for high-throughput CNS library synthesis. Accept no substitutions.

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
Cat. No. B8219398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluorochroman-4-yl)methanamine hydrochloride
Molecular FormulaC10H13ClFNO
Molecular Weight217.67 g/mol
Structural Identifiers
SMILESC1COC2=C(C1CN)C(=CC=C2)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9;/h1-3,7H,4-6,12H2;1H
InChIKeyNMXRDMXMINBROM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Fluorochroman-4-yl)methanamine hydrochloride (CAS 2490698-49-0) is a Critical Building Block for CNS-Focused Medicinal Chemistry


(5-Fluorochroman-4-yl)methanamine hydrochloride (CAS: 2490698-49-0) is a fluorinated chroman derivative characterized by a 5-fluoro substituent on the benzopyran ring and a methanamine group at the 4-position, with a molecular formula of C10H13ClFNO and a molecular weight of 217.67 g/mol . It belongs to a class of compounds recognized for their potential interactions with serotonin receptors, particularly the 5-HT1A subtype, making them valuable intermediates in the synthesis of central nervous system (CNS) agents [1]. The hydrochloride salt form enhances aqueous solubility and handling stability, which are essential for reproducible laboratory use .

Why (5-Fluorochroman-4-yl)methanamine hydrochloride Cannot Be Directly Substituted by Non-Fluorinated or Differently Fluorinated Chroman Analogs


The presence and position of the fluorine atom on the chroman scaffold critically dictates both electronic properties and biological target engagement. While non-fluorinated chroman-4-ylmethanamine hydrochloride (MW 199.68) or the amine-only analog 5-fluorochroman-4-amine (MW 167.18) share the core structure, they lack the precise combination of the 5-fluoro substituent and the 4-methanamine group. Literature on fluorochroman derivatives demonstrates that the 5-fluoro position is specifically associated with enhanced binding affinity at 5-HT1A receptors compared to other substitution patterns [1]. Substituting with a compound bearing a trifluoromethyl group at the 6-position, such as 6-(trifluoromethyl)chroman-4-amine (MW 217.19), introduces different steric and electronic effects that can drastically alter receptor selectivity and metabolic stability, thus invalidating direct structure-activity relationship (SAR) comparisons . Therefore, maintaining the exact 5-fluoro-4-methanamine configuration is non-negotiable for projects targeting specific CNS pharmacology.

Quantifiable Differentiation: A Data-Driven Comparison of (5-Fluorochroman-4-yl)methanamine hydrochloride Against Its Closest Analogs


Comparative Molecular Weight and LogP: Implications for CNS Drug-Likeness and Synthetic Workflow

The molecular weight (MW) and calculated LogP of (5-Fluorochroman-4-yl)methanamine hydrochloride provide a favorable balance for CNS drug-likeness compared to its non-fluorinated counterpart and the more lipophilic 6-trifluoromethyl analog. The target compound has a MW of 217.67 and a LogP of 2.07 . In contrast, the non-fluorinated Chroman-4-ylmethanamine hydrochloride has a MW of 199.68 , and 6-(Trifluoromethyl)chroman-4-amine has a MW of 217.19 with a higher LogP implied by its additional fluorine atoms . The 5-fluoro substituent increases MW modestly while keeping LogP within an optimal range (typically <3 for CNS oral drugs), a crucial parameter for blood-brain barrier permeability and avoiding off-target binding associated with excessively lipophilic molecules.

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Structural Differentiation: The Unique 5-Fluoro-4-Methanamine Motif for 5-HT1A Receptor Targeting

The specific combination of a 5-fluoro substituent and a 4-methanamine group on the chroman ring is not found in the most common analogs. 5-Fluorochroman-4-amine (CAS 1018978-82-9) possesses the 5-fluoro group but lacks the extended methanamine sidechain, which is crucial for optimal receptor interaction . Conversely, Chroman-4-ylmethanamine hydrochloride has the methanamine group but no fluorine . Literature on fluorochroman SAR explicitly identifies the 5-fluoro position as a key determinant for 5-HT1A receptor antagonism, with modifications at the 4-position (such as adding a methanamine group) further modulating selectivity over α1-adrenergic and D2-dopaminergic receptors [1]. This dual feature is absent in the comparators, making the target compound a unique intermediate for synthesizing potent and selective CNS agents.

CNS Pharmacology Receptor Binding Structure-Activity Relationship

Hydrochloride Salt Form Advantage: Enhanced Aqueous Solubility vs. Free Amine Analogs

The hydrochloride salt of (5-Fluorochroman-4-yl)methanamine provides significant handling and reactivity advantages over the corresponding free amine. While no direct solubility comparison is available for the free base, the hydrochloride form is a standard strategy to increase aqueous solubility, which is crucial for reproducible in vitro assays and efficient synthetic workflows . In contrast, the comparator 5-Fluorochroman-4-amine is primarily available as a free base (MW 167.18) . The salt form ensures consistent protonation state, simplifying reaction conditions in aqueous or protic solvents and reducing variability in biological assays due to precipitation or solubility issues. This is a key procurement consideration for laboratories requiring reliable, ready-to-use building blocks.

Formulation Science Chemical Handling Synthetic Chemistry

Optimized Research Applications for (5-Fluorochroman-4-yl)methanamine hydrochloride Based on Quantifiable Differentiation


Lead Optimization in CNS Drug Discovery Programs Targeting 5-HT1A Receptors

The compound's unique 5-fluoro-4-methanamine motif makes it an ideal advanced intermediate for synthesizing novel 5-HT1A receptor antagonists or partial agonists. Its optimal LogP and molecular weight profile supports CNS penetration, while the established SAR of 5-fluorochromans [1] guides medicinal chemists in designing analogs with improved selectivity over other aminergic receptors. Procurement of this specific building block ensures that SAR studies are built upon a scaffold with a demonstrated biological rationale, accelerating hit-to-lead timelines.

Synthesis of Functionalized Chroman Libraries for Biological Screening

As a versatile building block, the compound's 4-methanamine group allows for facile derivatization (e.g., amide bond formation, reductive amination) to generate diverse libraries of fluorinated chroman derivatives. This is in contrast to 5-Fluorochroman-4-amine, which offers a different reactivity profile due to its primary amine at the 4-position . The hydrochloride salt form further ensures consistent reactivity in automated synthesis platforms, making it suitable for high-throughput chemistry workflows aimed at exploring chemical space around the CNS-active chroman core.

Physicochemical Property Benchmarking in CNS Drug Design Courses

With its well-defined MW of 217.67 and calculated LogP of 2.07 , this compound serves as an excellent educational and benchmarking tool in academic or industrial settings. It can be used to illustrate the principles of CNS drug-likeness (e.g., Lipinski's Rule of Five) and the impact of strategic fluorine substitution on physicochemical properties compared to non-fluorinated (MW 199.68) or heavily fluorinated (MW 217.19 with higher lipophilicity) analogs. This makes it a valuable reference standard for training researchers in rational drug design.

Development of Selective PET Tracer Precursors

The presence of a fluorine atom at the 5-position provides a handle for 18F-radiolabeling, making derivatives of this compound potential precursors for positron emission tomography (PET) tracers targeting CNS receptors like 5-HT1A. The 4-methanamine group can be further functionalized to optimize tracer pharmacokinetics. Using this specific compound ensures the fluorine is positioned according to established SAR for receptor binding [1], increasing the likelihood of developing a selective and high-affinity PET ligand for in vivo imaging of neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluorochroman-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.